REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[N:13][N:12]([CH3:15])[C:11](=[O:16])[CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[N:13][N:12]([CH3:15])[C:11](=[O:16])[CH:10]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(N(N=C1)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=CC(N(N=C1)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |